molecular formula C6H8O4 B1360125 Methyl 2,4-dioxopentanoate CAS No. 20577-61-1

Methyl 2,4-dioxopentanoate

Cat. No. B1360125
CAS RN: 20577-61-1
M. Wt: 144.12 g/mol
InChI Key: OMHOEQINEXASKE-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxopentanoate, also known as Methyl acetoacetic ester or ethyl acetoacetate, is an organic compound with the molecular formula C6H10O4. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .


Synthesis Analysis

Methyl 2,4-dioxopentanoate has been used in various chemical reactions. For instance, it was used in the total synthesis of Sollasin a and Sollasin d via photocycloaddition to Methyl E-2-Methyl-2-butenoate . Another study reported the photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene .


Molecular Structure Analysis

The molecular structure of Methyl 2,4-dioxopentanoate includes 1 ester (aliphatic) and 2 ketones (aliphatic) . The molecule has a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, and 3 double bonds .


Chemical Reactions Analysis

The photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene resulted in a normal [2+2] adduct in only a small amount, but three isomeric dihydropyrans . Another reaction involved a mixture of an aromatic aldehyde and propane-1,2-diamine, which yielded 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones and 1,1′-(propane-1,2-diyl)bis(4-acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) .


Physical And Chemical Properties Analysis

Methyl 2,4-dioxopentanoate has a molecular weight of 144.12 g/mol. It contains a total of 17 bonds, including 9 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 ester (aliphatic), and 2 ketones (aliphatic) .

Scientific Research Applications

Photochemical Reactions

Methyl 2,4-dioxopentanoate has been studied for its role in photochemical reactions. It has been observed to participate in photoaddition reactions with various compounds, such as 2,5-dimethyl-2,4-hexadiene, resulting in the formation of dihydropyrans, oxetanes, and hydroxy keto esters. The mechanism and regioselectivity of these reactions have been a subject of research, providing insights into the synthetic photochemistry domain (Hatsui, Nojima, & Takeshita, 1990).

Cycloaddition and Cyclodimers

The substance has also been involved in the formation of cyclodimers under UV-light irradiation. For instance, irradiation of methyl 2,4-dioxopentanoate in certain conditions afforded crystalline head-to-head[2+2]cyclodimers, with their structures being elucidated through X-ray analysis and spectroscopy (Mori et al., 1989).

Enol Ether Formation

Research has also explored the methylation of ethyl 2, 4-dioxopentanoate with diazomethane, which results in the formation of enol ethers. The reaction temperature influences the product ratio, and these enol ethers can undergo isomerization to different conformers (Haider & Wyler, 1983).

Functionalized Cyclopentenone Derivatives

Methyl 2,4-dioxopentanoate's reactions with methylenecycloalkanes and -alkenes have been used for the one-pot formation of functionalized cyclopentenone derivatives. These reactions proceed cleanly and allow the isolation of products in a good material balance, which is significant for organic synthesis (Hatsui, Ikeda, & Takeshita, 1992).

Pyrolysates and Cyclopentane Derivatives

The proto-photoadducts of methyl 2,4-dioxopentanoate with olefins have been shown to yield pyrolysates such as 3-acetyl-1,2-cyclopentanedione derivatives. The formation of polyfunctionalized cyclopentane derivatives via photocycloaddition is noteworthy for its application in synthetic chemistry (Hatsui, Nojima, & Takeshita, 1989).

Safety And Hazards

The safety data sheet for Methyl 2,4-dioxopentanoate recommends using personal protective equipment as required, washing face, hands, and any exposed skin thoroughly after handling, and wearing eye/face protection . It also advises against food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

methyl 2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHOEQINEXASKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174583
Record name Methyl acetopyruvate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dioxopentanoate

CAS RN

20577-61-1
Record name Pentanoic acid, 2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20577-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl acetopyruvate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl acetopyruvate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl acetopyruvate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886
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Synthesis routes and methods

Procedure details

To a 500 mL flask, 25% sodium methoxide of methanol solution (43.20 g, 0.200 mol), methanol (200 mL) were added, the mixture of dimethyl oxalate (23.60 g, 0.200 mol) and acetone (11.60 g, 0.200 mol) were added dropwise at ice-salt bath. The reaction mixture was stirred for 8 hours at 0˜5° C. The reaction mixture was poured into 200 mL water and extracted with ethyl acetate (150 mL) to remove organic impurity. The aqueous solution was acidified with concentrated hydrochloric acid to pH of 2˜3 and extracted with ethyl acetate (3×200 mL). The organic layer was washed with water (150 mL), and saturated brine (150 mL), dried over anhydrous magnesium sulfate and concentrated to give the product (25.9 g) as yellow oil in 90% yield. 1H NMR (300 MHz, CDCl3): 6.396 (s, 1H, enol isomer), 3.906 (s, 3H), 2.279 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
VL Gein, NN Kasimova, ZG Aliev, MI Vakhrin - Russian journal of organic …, 2010 - Springer
The reactions of methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with a mixture of an aromatic aldehyde and propane-1,2-diamine, depending on the initial …
Number of citations: 19 link.springer.com
H Takeshita, T Hatsui, N Kato, T Masuda… - Chemistry Letters, 1982 - journal.csj.jp
Functionalized cyclopentane derivatives were prepared by the retro-ozonolys of methyl 2,6-dioxoheptanoates, which are readily accessible from the photocycloaddition of methyl 2,4-…
Number of citations: 37 www.journal.csj.jp
LH Foley - The Journal of Organic Chemistry, 1985 - ACS Publications
The possible reaction pathways for the reaction of methyl 2, 4-dioxopentanoate (1) with trimethylsilyl cyanide, with and without catalysts present, have been investigated by monitoring …
Number of citations: 7 pubs.acs.org
T Hatsui, C Nojima, H Takeshita - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
The photoaddition reaction of methyl 2,4-dioxopentanoate with 2,5-dimethyl-2,4-haxadiene gave a normal [2+2]adduct in only a small amount, but three isomeric dihydropyrans (4–6), …
Number of citations: 13 www.journal.csj.jp
T Hatsui, C Nojima, H Takeshita - Bulletin of the Chemical Society of …, 1989 - journal.csj.jp
Pyrolysates obtained from the proto-photoadducts of methyl 2,4-dioxopentanoate with olefins were shown to be 3-acetyl-1,2-cyclopentanedione derivatives. One-pot formation of …
Number of citations: 17 www.journal.csj.jp
N Kato, K Nakanishi, H Takeshita - Bulletin of the Chemical Society of …, 1986 - journal.csj.jp
One of the photocycloadducts obtained during methyl 2,4-dioxopentanoate to isoprene was converted to optically active iridoids. Using a CrCl 2 reductive-coupling reaction, proper …
Number of citations: 78 www.journal.csj.jp
T Hatsui, JJ Wang, H Takeshita - Bulletin of the Chemical Society of …, 1994 - journal.csj.jp
In the photoaddition reaction of terpinolene with methyl 2,4-dioxopentanoate, the products derived from the tetrasubstituted C=C were four proto-[2+2] photocycloadducts, together with …
Number of citations: 17 www.journal.csj.jp
T Hatsui, T Hashiguchi, H Takeshita - 1993 - catalog.lib.kyushu-u.ac.jp
The photocycloaddition of methy12, 4-dioxopentanoate (1) is characterized by its high reactivity and high regio-selectivity toward conjugated dienes, I) which quench the excited state of …
Number of citations: 2 catalog.lib.kyushu-u.ac.jp
T Hatsui, K Hayashi, H Takeshita - Journal of Photochemistry and …, 1995 - Elsevier
The photocycloaddition of methyl 2,4-dioxopentanoate (1) to norbornadiene gave a diketo ester (4), derived from the expected [2π+2π] cycloadducts, together with a [2π+2π+2π] …
Number of citations: 3 www.sciencedirect.com
T Hatsui, M Taga, A Mori, H Takeshita - Chemistry letters, 1998 - journal.csj.jp
Total Synthesis of Sollasin a and Sollasin d via Photocycloaddition of Methyl 2,4-Dioxopentanoate to Methyl E-2-Methyl-2-butenoate | Chemistry Letters Sign in | Register Cart CSJ Journals …
Number of citations: 6 www.journal.csj.jp

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